cis-Nerolidol is a naturally occurring, acyclic sesquiterpene alcohol utilized in advanced analytical chemistry, targeted pharmacology, and precision fragrance formulation. While the bulk commercial market primarily relies on generic nerolidol—a variable mixture of cis and trans isomers (CAS 7212-44-4)—the pure cis-isomer (CAS 3790-78-1) offers distinct, quantifiable physicochemical and biological properties. It is characterized by a specific gas chromatography retention index, stereospecific interactions with cellular targets such as the endoplasmic reticulum, and a distinctly woody, green organoleptic profile. For industrial and scientific buyers, procuring pure cis-nerolidol is essential when downstream applications demand strict reproducibility, precise analytical calibration, or stereochemically dependent performance that bulk isomeric mixtures cannot provide [1].
Procuring generic nerolidol (CAS 7212-44-4) introduces significant batch-to-batch variability because it is typically a synthetic mixture containing an approximate 42:58 ratio of cis to trans isomers[1]. This variability fundamentally compromises applications requiring high precision. In analytical metabolomics, the mixed isomers cause split peaks and co-elution, severely complicating quantitative integration. In fragrance formulation, the trans-isomer's sweeter, floral notes overpower the subtle woody-bark character unique to the cis-isomer, leading to olfactory drift[2]. Furthermore, in biological assays, the isomers exhibit divergent mechanisms of action; using a mixture confounds data on cellular signaling and cytotoxicity. Consequently, generic substitution fails whenever stereochemical purity is the primary driver of product performance or analytical accuracy.
In gas chromatography-mass spectrometry (GC-MS) profiling using non-polar columns (e.g., DB5), pure cis-nerolidol demonstrates a highly reproducible retention index (RI) of 1544. This allows it to be completely resolved from trans-nerolidol, which elutes later with an RI of 1564. Standard commercial synthetic nerolidol typically presents as an inseparable or broad-peak mixture of approximately 42:58 (cis:trans), making precise calibration impossible [1].
| Evidence Dimension | GC-MS Retention Index (DB5 non-polar column) |
| Target Compound Data | RI = 1544 (cis-nerolidol) |
| Comparator Or Baseline | RI = 1564 (trans-nerolidol) / Broad peak (42:58 mixture) |
| Quantified Difference | Absolute separation of 20 RI units |
| Conditions | Sesquiterpene profiling via non-polar GC-MS |
Procurement of the pure cis-isomer is strictly required for accurate calibration and integration in metabolomics and essential oil standardization, eliminating the co-elution errors inherent to mixed standards.
The stereochemistry of nerolidol dictates its interaction with cellular targets. Pure cis-nerolidol has been isolated as a potent inducer of a highly specific mechanism of cell death via DNA damage and endoplasmic reticulum (ER) stress in drug-resistant bladder cancer models. In contrast, bulk isomeric mixtures present confounded pharmacological profiles with overlapping, non-specific cytotoxicities that obscure targeted pathway mapping [1].
| Evidence Dimension | Primary mechanism of cytotoxicity |
| Target Compound Data | Specific induction of DNA damage and ER stress |
| Comparator Or Baseline | Confounded/mixed apoptotic signaling (bulk cis/trans mixtures) |
| Quantified Difference | Isolation of a single, targeted cell death pathway |
| Conditions | In vitro assays on drug-resistant bladder cancer cell lines |
Utilizing a generic isomeric mixture confounds pharmacological data; sourcing pure cis-nerolidol is mandatory for targeted oncology drug discovery and elucidating specific molecular mechanisms.
While bulk nerolidol is utilized as a generic background modifier in cosmetics, the pure isomers exhibit fundamentally distinct organoleptic properties. cis-Nerolidol provides a specific woody-bark and green character. In direct contrast, trans-nerolidol is notably sweeter and more floral, which can skew the intended scent profile if the isomer ratio fluctuates [1].
| Evidence Dimension | Organoleptic profile |
| Target Compound Data | Woody-bark, green, fresh character |
| Comparator Or Baseline | Sweeter, floral character (trans-nerolidol) |
| Quantified Difference | Complete divergence in primary scent notes |
| Conditions | Olfactory evaluation for perfumery and flavor formulation |
For high-end fragrance manufacturing, procuring pure cis-nerolidol prevents the batch-to-batch scent drift caused by fluctuating isomer ratios in commercial bulk mixtures.
Nerolidol is widely utilized as a skin penetration enhancer, but tracking its transdermal delivery requires precise pharmacokinetic quantification. Using pure cis-nerolidol allows for a sharp, single-peak baseline in mouse plasma with a highly sensitive limit of detection (LOD) of 0.0017 μg/mL. Utilizing mixed isomers complicates the metabolite-to-internal-standard ratio calculations due to split peaks and differential ionization efficiencies [1].
| Evidence Dimension | Analytical baseline for pharmacokinetic quantification |
| Target Compound Data | Single sharp peak (LOD 0.0017 μg/mL) |
| Comparator Or Baseline | Split/broad peaks requiring complex summation (commercial mixture) |
| Quantified Difference | Elimination of dual-peak integration errors |
| Conditions | Mouse plasma quantification via GC-MS |
Formulators of transdermal patches must procure stereopure cis-nerolidol to ensure reproducible diffusion kinetics and reliable analytical tracking in vivo.
Pure cis-nerolidol is the definitive choice for calibrating GC-MS instruments in metabolomics and essential oil analysis. By providing a precise retention index (RI 1544), it allows researchers to accurately map sesquiterpene profiles without the peak broadening and co-elution issues caused by synthetic cis/trans mixtures[1].
In pharmacological screening, particularly for drug-resistant malignancies, cis-nerolidol is required to isolate ER-stress-mediated cell death pathways. Procuring the pure isomer ensures that cytotoxicity data is not confounded by the overlapping or divergent signaling mechanisms present in bulk nerolidol mixtures [2].
For high-end perfumery requiring consistent woody and green notes, pure cis-nerolidol is the required procurement choice. It eliminates the sweet and floral variability introduced by the trans-isomer, ensuring strict batch-to-batch organoleptic reproducibility in premium cosmetic products [3].
When formulating transdermal patches or topical therapeutics, using pure cis-nerolidol as a penetration enhancer guarantees reproducible lipid bilayer disruption. Furthermore, it simplifies downstream pharmacokinetic tracking by providing a single, sharp analytical peak with an ultra-low limit of detection [4].
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